molecular formula C10H11N3O3S2 B2669024 N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide CAS No. 2310017-96-8

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2669024
CAS No.: 2310017-96-8
M. Wt: 285.34
InChI Key: YCRLHVUPIGSZDI-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields This compound features a pyrimidine ring substituted with a methoxy group at the 2-position and a sulfonamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the methoxy group. The thiophene ring is then synthesized separately and coupled with the pyrimidine derivative through a sulfonamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance efficiency and reduce costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and thiophene groups contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include enzyme inhibition, receptor modulation, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide
  • N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide

Uniqueness

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide stands out due to its unique combination of a pyrimidine ring with a methoxy group and a thiophene ring with a sulfonamide linkage. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-7-3-4-9(17-7)18(14,15)13-8-5-11-10(16-2)12-6-8/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRLHVUPIGSZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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